molecular formula C5H10O2 B14736626 1-Propene, 1,1-dimethoxy- CAS No. 5634-52-6

1-Propene, 1,1-dimethoxy-

Cat. No.: B14736626
CAS No.: 5634-52-6
M. Wt: 102.13 g/mol
InChI Key: NJVXMQKYAZVZHT-UHFFFAOYSA-N
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Description

1-Propene, 1,1-dimethoxy-, also known as propionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a reagent in organic synthesis and has various applications in the chemical industry .

Preparation Methods

1-Propene, 1,1-dimethoxy- can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

[ \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]

In industrial production, the process typically involves mixing methanol and propionaldehyde, followed by the addition of an acid catalyst such as sulfuric acid. The reaction mixture is then heated under reflux conditions to drive the reaction to completion. After the reaction is complete, the product is purified through distillation .

Chemical Reactions Analysis

1-Propene, 1,1-dimethoxy- undergoes various chemical reactions, including:

  • Hydrolysis: : In the presence of water and an acid catalyst, 1-Propene, 1,1-dimethoxy- can be hydrolyzed to yield propionaldehyde and methanol. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CHO} + 2\text{CH}_3\text{OH} ]

  • Oxidation: : The compound can be oxidized to form propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + 2\text{CH}_3\text{OH} ]

  • Reduction: : Reduction of 1-Propene, 1,1-dimethoxy- can yield 1-propanol using reducing agents like lithium aluminum hydride. [ \text{CH}_3\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{OH} ]

Scientific Research Applications

1-Propene, 1,1-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propene, 1,1-dimethoxy- primarily involves its ability to act as a protecting group for aldehydes. The compound forms a stable acetal linkage with the aldehyde, preventing it from undergoing unwanted reactions during synthetic processes. The acetal linkage can be easily cleaved under acidic conditions to regenerate the original aldehyde .

Comparison with Similar Compounds

1-Propene, 1,1-dimethoxy- can be compared with other similar compounds such as:

    1,1-Dimethoxyethane: Similar to 1-Propene, 1,1-dimethoxy-, this compound is used as a protecting group for aldehydes and ketones.

    1,1-Dimethoxybutane: Another acetal compound used in organic synthesis for protecting carbonyl groups.

    1,1-Dimethoxypropane: This compound is also used as a reagent in organic synthesis and has similar applications to 1-Propene, 1,1-dimethoxy-.

The uniqueness of 1-Propene, 1,1-dimethoxy- lies in its specific structure and reactivity, which makes it particularly useful for certain synthetic applications .

Properties

CAS No.

5634-52-6

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

1,1-dimethoxyprop-1-ene

InChI

InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4H,1-3H3

InChI Key

NJVXMQKYAZVZHT-UHFFFAOYSA-N

Canonical SMILES

CC=C(OC)OC

Origin of Product

United States

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